molecular formula C18H38O5 B038170 Glyceryl Pentadecanoate CAS No. 122636-37-7

Glyceryl Pentadecanoate

Cat. No.: B038170
CAS No.: 122636-37-7
M. Wt: 334.5 g/mol
InChI Key: HMNQKNBOXPSFDQ-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl pentadecanoate (CAS 62927-08-6) is a glycerol ester of pentadecanoic acid (C15 straight-chain saturated fatty acid). It has been isolated from multiple plant sources, including Maclura tricuspidata (柘木) roots , Castanea mollissima (板栗种仁) , and microbial sources during antimicrobial activity studies . Its molecular formula is C18H36O4 (calculated via esterification: C15H30O2 + C3H8O3 – H2O), with a molecular weight of 316.5 g/mol. The compound is a white powder soluble in dichloromethane and methanol , and its structural analogs vary in fatty acid chain length, branching, and biological activities.

Properties

CAS No.

122636-37-7

Molecular Formula

C18H38O5

Molecular Weight

334.5 g/mol

IUPAC Name

pentadecanoic acid;propane-1,2,3-triol

InChI

InChI=1S/C15H30O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;4-1-3(6)2-5/h2-14H2,1H3,(H,16,17);3-6H,1-2H2

InChI Key

HMNQKNBOXPSFDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O

Other CAS No.

104140-07-0
122636-37-7

Synonyms

GLYCERYL PENTADECANOATE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentadecanoyl-rac-glycerol can be synthesized through the esterification of glycerol with pentadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 1-Pentadecanoyl-rac-glycerol may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of enzymes such as lipases can also be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-Pentadecanoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Pentadecanoyl-rac-glycerol involves its incorporation into cellular lipid membranes, where it can influence membrane fluidity and signaling pathways. It has been shown to modulate the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases . Additionally, it can affect the expression of genes related to lipid homeostasis and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key differences between 2,3-dihydroxypropyl pentadecanoate and similar glycerol esters:

Compound Name Fatty Acid Chain Molecular Formula Molecular Weight (g/mol) XLogP<sup>3</sup> Solubility Key Sources
2,3-Dihydroxypropyl pentadecanoate C15 C18H36O4 316.5 ~5.2* DCM, MeOH Maclura tricuspidata
2,3-Dihydroxypropyl hexadecanoate C16 C19H38O4 330.5 ~6.1* n-Butanol Cirsium henryi , Castanea mollissima
2,3-Dihydroxypropyl heptadecoate C17 C20H40O4 344.5 ~7.0* Not reported Urtica triangularis
2,3-Dihydroxypropyl 14-methylpentadecanoate C15 (branched) C19H38O4 330.5 6.0 Not reported Synthetic/Unspecified
2,3-Dihydroxypropyl acetate C2 C5H10O4 134.1 -0.5* Polar solvents Synthetic

Note: XLogP<sup>3</sup> values marked with * are estimated using computational tools (e.g., ChemAxon).

Key Observations:
  • Chain Length and Lipophilicity: Increasing fatty acid chain length correlates with higher molecular weight and lipophilicity (e.g., pentadecanoate [C15] vs. heptadecoate [C17]). Branching (e.g., 14-methylpentadecanoate) further increases XLogP<sup>3</sup> compared to straight-chain analogs .
  • Solubility : Shorter chains (e.g., acetate) dissolve in polar solvents, while longer chains favor organic solvents like dichloromethane .
2,3-Dihydroxypropyl Pentadecanoate
Analogs:
  • 2,3-Dihydroxypropyl Hexadecanoate: Isolated from Cirsium henryi and Castanea mollissima, but biological activity remains unstudied .
  • Branched Derivatives: 14-Methylpentadecanoate’s higher lipophilicity may enhance membrane permeability, but its bioactivity is undocumented .
  • Contrast Agents : Structurally related iodinated compounds (e.g., iohexol) utilize the 2,3-dihydroxypropyl group for solubility and low toxicity in medical imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Glyceryl Pentadecanoate
Reactant of Route 2
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Glyceryl Pentadecanoate

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